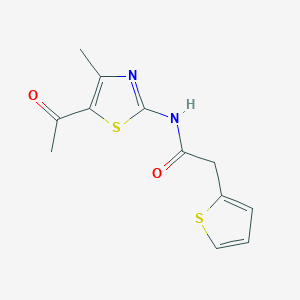

N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c1-7-11(8(2)15)18-12(13-7)14-10(16)6-9-4-3-5-17-9/h3-5H,6H2,1-2H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDPKANLJKVJGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CC2=CC=CS2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

The aminothiazole intermediate (2-amino-5-acetyl-4-methylthiazole) reacts with 2-(thiophen-2-yl)acetyl chloride in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C. Pyridine is added to scavenge HCl, enhancing reaction efficiency.

Example Protocol :

Yield and Purity

Typical yields range from 82–87%. Purification via silica gel chromatography (ethyl acetate/hexane, 1:2) affords >95% purity.

Carbodiimide Coupling Approach

Reagents and Solvents

Activation of 2-(thiophen-2-yl)acetic acid using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxybenzotriazole (HOBt) in DMF or acetonitrile.

Example Protocol :

Temperature and Time

Room temperature reactions (20–25°C) achieve 78–85% yields within 12–24 hours. Elevated temperatures (40°C) reduce yields due to HOBt degradation.

Comparative Analysis

| Parameter | Acid Chloride Method | Carbodiimide Method |

|---|---|---|

| Yield | 82–87% | 78–85% |

| Reaction Time | 3 hours | 12–24 hours |

| Purification Complexity | Moderate | High (urea byproducts) |

Alternative Pathways

Gewald Reaction-Based Synthesis

While the Gewald reaction is classical for 2-aminothiophenes, adapting it for thiazole formation requires α-haloketones and thioureas. For example, reacting 4-methyl-5-acetylthiazole-2-amine with bromoacetylthiophene could yield the target compound, though this route is less explored.

Nucleophilic Substitution Approaches

Thiophene-containing acetic acid derivatives may undergo nucleophilic displacement with halogenated thiazoles. For instance, 2-chloro-5-acetyl-4-methylthiazole reacts with 2-(thiophen-2-yl)acetate salts under basic conditions (K₂CO₃/CH₃CN).

Analytical Characterization

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) displays singlet peaks for thiazole C-4 methyl (δ 2.45) and acetyl (δ 2.65) groups, with thiophene protons at δ 6.90–7.40.

- FT-IR : Strong absorptions at 1665 cm⁻¹ (amide C=O) and 1690 cm⁻¹ (acetyl C=O).

- X-ray Crystallography : Confirms planar thiazole and thiophene rings with intermolecular N–H···N hydrogen bonds.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide serves as a significant building block in the synthesis of more complex molecules. Its unique thiazole and thiophene structures allow for exploration of new chemical reactions, including:

- Oxidation : Using agents like hydrogen peroxide.

- Reduction : Employing sodium borohydride for carbonyl group reduction.

- Substitution Reactions : Facilitating nucleophilic aromatic substitutions under basic conditions.

Biology

In biological research, this compound is investigated for its potential antimicrobial and anticancer activities:

-

Antimicrobial Activity : Compounds with thiazole rings are known for their efficacy against various pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). Preliminary studies indicate that derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria .

Pathogen MIC (µg/mL) Comparison MRSA < 10 Lower than traditional antibiotics E. coli < 20 Comparable to established treatments

Medicine

The therapeutic potential of this compound is being explored in drug discovery:

-

Anticancer Activity : In vitro studies have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). Mechanisms involve apoptosis induction and cell cycle arrest .

Cell Line IC50 (µM) Effect A549 15 Cytotoxic MCF7 12 Induces apoptosis

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of several derivatives against multidrug-resistant pathogens. This compound demonstrated significant activity against MRSA strains with minimal inhibitory concentrations lower than those of traditional antibiotics like linezolid.

Case Study on Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. The structure–activity relationship indicated that modifications to the thiazole ring could enhance efficacy against cancer cells .

Mechanism of Action

The mechanism of action for “N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide” would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating biological pathways. The thiazole and thiophene rings could play a crucial role in binding to molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide with structurally related compounds, focusing on substituents, synthetic yields, physical properties, and biological activities.

Physicochemical Properties

- Melting Points: Thiazolidinone derivatives () exhibit higher melting points (175–282°C) due to strong intermolecular hydrogen bonding, whereas thiophene-acetamide analogs (e.g., ) likely have lower melting points, though data are incomplete.

- Solubility : The nitro and chloro substituents in may reduce aqueous solubility compared to acetyl and methoxy groups in other analogs.

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C₁₁H₁₃N₃OS₂

- Molecular Weight: 253.36 g/mol

- IUPAC Name: this compound

This structure features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds with similar thiazole structures have demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

A study focused on the antibacterial activity of thiazole derivatives reported the following results:

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 8 | 10 |

| Control (e.g., Ciprofloxacin) | - | 20 |

These findings suggest that the compound exhibits a moderate level of antibacterial activity, comparable to established antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell division through interference with folate synthesis pathways, similar to other sulfonamide derivatives .

Anticancer Activity

In addition to its antibacterial properties, thiazole derivatives have been explored for their anticancer potential. A study on related thiazole compounds showed promising results against various cancer cell lines.

Case Study: Anticancer Evaluation

The following table summarizes the cytotoxic activity against human cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | A549 (lung adenocarcinoma) | 15 |

| Control (e.g., Doxorubicin) | - | 0.5 |

The compound exhibited an IC₅₀ value of 15 µM against A549 cells, indicating a moderate cytotoxic effect. The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole and thiophene rings can enhance antitumor activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria.

- Induction of Apoptosis: In cancer cells, thiazole derivatives may induce apoptosis through mitochondrial pathways.

- Reactive Oxygen Species (ROS) Generation: Some studies indicate that these compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Q & A

Q. What are the recommended synthetic routes for N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step protocols, typically starting with the formation of the thiazole core via cyclization reactions. For example:

- Step 1 : Condensation of thiourea derivatives with α-haloketones to form the thiazole ring. Reaction conditions (e.g., ethanol as solvent, reflux at 80°C for 6–8 hours) are critical for yield optimization .

- Step 2 : Acetylation of the thiazole nitrogen using acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere .

- Step 3 : Coupling the thiophene moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Key considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and optimize pH/temperature to avoid side reactions (e.g., over-acetylation) .

Q. How can the molecular structure of this compound be rigorously characterized?

- NMR spectroscopy : Use H and C NMR to confirm the presence of the acetyl group (δ ~2.5 ppm for CH), thiophene protons (δ ~7.0–7.5 ppm), and thiazole carbons (δ ~160–170 ppm) .

- Mass spectrometry (HRMS) : Validate the molecular ion peak [M+H] at m/z 335.08 (calculated for CHNOS) .

- X-ray crystallography : Employ SHELXL for structure refinement if single crystals are obtained. Use Mo-Kα radiation (λ = 0.71073 Å) and resolve anisotropic displacement parameters .

Q. What preliminary biological screening assays are suitable for this compound?

- Enzyme inhibition : Test against topoisomerase II or cyclooxygenase-2 (COX-2) using fluorometric assays. IC values < 10 μM suggest therapeutic potential .

- Antimicrobial activity : Use microdilution methods (e.g., against S. aureus ATCC 25923) with MIC values compared to standard drugs like ciprofloxacin .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculate electron density maps (e.g., using B3LYP/6-31G* basis sets) to identify electrophilic/nucleophilic sites on the thiazole and thiophene rings .

- Molecular docking : Simulate interactions with protein targets (e.g., EGFR kinase) using AutoDock Vina. Prioritize binding poses with ΔG < -7.0 kcal/mol and hydrogen bonds to key residues (e.g., Lys721) .

Q. How to resolve contradictions in biological activity data across studies?

- Case example : If one study reports antitumor activity (IC = 5 μM) while another shows no effect, consider:

- Assay conditions : Variability in cell lines (e.g., HepG2 vs. MCF-7) or serum concentration in media .

- Metabolic stability : Use liver microsome assays to assess if rapid degradation explains false negatives .

- Structural analogs : Compare with N-(4-acetylphenyl)-2-((6-methylpyridazin-3-yl)thio)acetamide to identify substituent effects .

Q. What strategies improve yield in large-scale synthesis?

- Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates .

- Catalyst screening : Test Pd(OAc)/XPhos for Suzuki couplings, reducing reaction time from 24h to 6h .

- Workflow table :

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| 1 | Thiourea + α-bromoketone | 80°C | 72 |

| 2 | Acetyl chloride | 0–5°C | 85 |

| 3 | Pd(OAc)/thiophene-2-boronic acid | 110°C | 68 |

Methodological Challenges and Solutions

Q. How to address low purity in final products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.